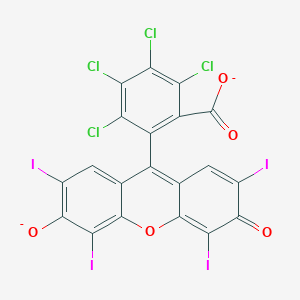![molecular formula C25H30N2O3S B1229675 3-[2-(1-adamantyl)ethylsulfamoyl]-N-phenylbenzamide](/img/structure/B1229675.png)
3-[2-(1-adamantyl)ethylsulfamoyl]-N-phenylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[2-(1-adamantyl)ethylsulfamoyl]-N-phenylbenzamide is a member of benzamides.
Wissenschaftliche Forschungsanwendungen
Melanogenesis Inhibition
A study by Hong et al. (2014) explored the structure-activity relationship of polyhydroxylated N-benzylbenzamide derivatives containing an adamantyl moiety. The research highlighted the inhibition of melanogenesis by these compounds, suggesting potential applications in skin depigmentation treatments.
Peptide Synthesis
Research by Fujii et al. (1986) evaluated S-1-adamantylcysteine for peptide synthesis. Their findings indicate the stability and utility of the adamantyl group in peptide synthesis, which could have implications for developing novel peptides.
Arylpalladium Halide Complexes
The study by Stambuli et al. (2002) focused on arylpalladium(II) halide complexes, which included 1-adamantyl-di-tert-butylphosphine. These complexes could play a role in palladium-catalyzed cross-coupling reactions, important in organic synthesis and pharmaceutical development.
Antimicrobial and Anti-Inflammatory Activity
Research by Al-Abdullah et al. (2014) investigated adamantyl-based triazole derivatives for antimicrobial and anti-inflammatory properties. The study demonstrated the potential of these derivatives in treating bacterial infections and inflammation.
Antiarrhythmic Properties
A study by Turilova et al. (2013) examined adamant-2-ylamides of alkylamidocarbonic acids for antiarrhythmic properties. The research indicated significant antiarrhythmic activity, suggesting possible use in treating heart rhythm disorders.
Hypobetalipoproteinemic Agents
Lednicer et al. (1979) investigated compounds related to 4-(1-adamantyloxy)aniline for hypobetalipoproteinemic properties, which could be relevant in managing lipid disorders.
Synthesis and Characterization in Medicinal Chemistry
The synthesis and characterization of adamantane derivatives, such as 3-phenyl-adamantane-1-carboxylic acid, have been reported by Feng et al. (2019). These findings contribute to the development of medicinal chemistry involving the adamantyl group.
Eigenschaften
Molekularformel |
C25H30N2O3S |
|---|---|
Molekulargewicht |
438.6 g/mol |
IUPAC-Name |
3-[2-(1-adamantyl)ethylsulfamoyl]-N-phenylbenzamide |
InChI |
InChI=1S/C25H30N2O3S/c28-24(27-22-6-2-1-3-7-22)21-5-4-8-23(14-21)31(29,30)26-10-9-25-15-18-11-19(16-25)13-20(12-18)17-25/h1-8,14,18-20,26H,9-13,15-17H2,(H,27,28) |
InChI-Schlüssel |
RVOGIHDWXHIJKV-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)CCNS(=O)(=O)C4=CC=CC(=C4)C(=O)NC5=CC=CC=C5 |
Kanonische SMILES |
C1C2CC3CC1CC(C2)(C3)CCNS(=O)(=O)C4=CC=CC(=C4)C(=O)NC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


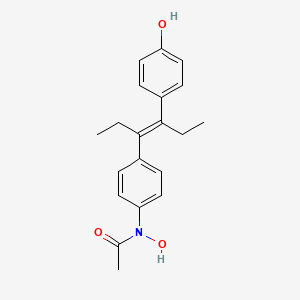
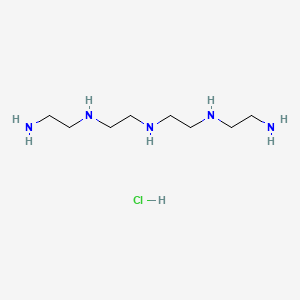
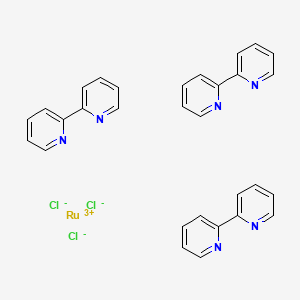

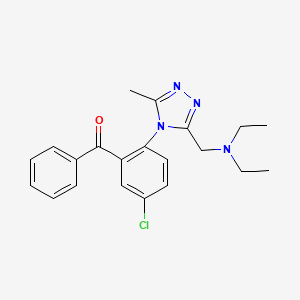
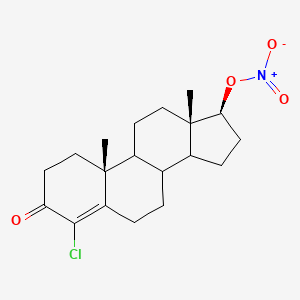
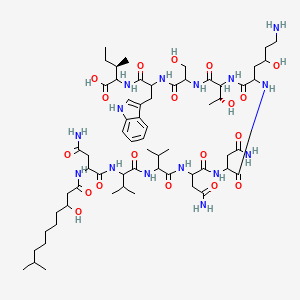

![2-({[2-(Methoxycarbonyl)phenyl]amino}carbonyl)cyclohexanecarboxylic acid](/img/structure/B1229608.png)
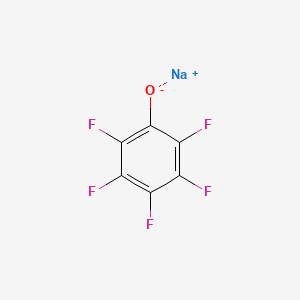
![2-[(5-Formyl-2-methoxybenzyl)thio]nicotinic acid](/img/structure/B1229613.png)

![4-[(4-Ethoxy-3-methoxyphenyl)-(3-methyl-5-oxo-1,2-dihydropyrazol-4-yl)methyl]-5-methyl-1,2-dihydropyrazol-3-one](/img/structure/B1229615.png)
